Broad, Balanced Pan-KDM5 Inhibition Profile vs. Highly Selective or Isoform-Biased Comparators
KDM5A-IN-1 inhibits KDM5A, KDM5B, and KDM5C with similar potency (IC50 values of 45 nM, 56 nM, and 55 nM, respectively) . This balanced pan-KDM5 inhibition profile contrasts sharply with more selective compounds. For instance, O4I3 is highly selective for KDM5A (IC50 = 0.15 nM) but is >800-fold less potent against KDM5B (IC50 = 125.2 nM) . GSK467 is a selective KDM5B inhibitor (IC50 = 26 nM) . KDOAM-25, while a pan-KDM5 inhibitor, has a 3.7-fold higher potency for KDM5B (IC50 = 19 nM) compared to KDM5A (IC50 = 71 nM) . Therefore, for studies where simultaneous and equipotent inhibition of KDM5A, B, and C is required, KDM5A-IN-1 provides a unique pharmacological tool compared to these alternatives.
| Evidence Dimension | IC50 for KDM5A, KDM5B, KDM5C |
|---|---|
| Target Compound Data | KDM5A IC50 = 45 nM, KDM5B IC50 = 56 nM, KDM5C IC50 = 55 nM |
| Comparator Or Baseline | O4I3: KDM5A IC50 = 0.15 nM, KDM5B IC50 = 125.2 nM . GSK467: KDM5B IC50 = 26 nM . KDOAM-25: KDM5A IC50 = 71 nM, KDM5B IC50 = 19 nM . |
| Quantified Difference | KDM5A-IN-1 provides a balanced inhibition profile (all IC50s between 45-56 nM), unlike the >800-fold selectivity of O4I3 for KDM5A over KDM5B or the 3.7-fold selectivity of KDOAM-25 for KDM5B over KDM5A. |
| Conditions | In vitro biochemical assays using purified recombinant enzymes [REFS-1, 2, 3, 4]. |
Why This Matters
For experiments where functional redundancy among KDM5 family members is a concern, a balanced pan-inhibitor like KDM5A-IN-1 is essential to ensure a robust phenotype.
